Cosamin

Osteoarthritis Glucosamine hydrochloride Non-inferiority trial

Source the patented Cosamin DS® formulation for osteoarthritis clinical trials and pharmacokinetic comparator studies. This fixed-dose combination of glucosamine hydrochloride (GH), pharmaceutical-grade 95% pure low molecular weight chondroitin sulfate, and manganese ascorbate serves as a regulatory-recognized reference (85.4% analgesic efficacy; non-inferiority margin −10.00%). Ideal for moderate-to-severe knee OA research (79.2% responder rate vs 54.3% placebo, P=0.002). Ensure bioequivalence verification with the validated GH profile (6.1% oral bioavailability).

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
CAS No. 25591-10-0
Cat. No. B7803821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCosamin
CAS25591-10-0
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H
InChIKeyCBOJBBMQJBVCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 kg / 25 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cosamin (CAS 25591-10-0) Glucosamine-Based Joint Health Ingredient: Baseline Characterization for Scientific Procurement


Cosamin refers to a patented fixed-dose combination of glucosamine hydrochloride (GH) and chondroitin sulfate, marketed as Cosamin DS® by Nutramax Laboratories [1]. The CAS registry number 25591-10-0 corresponds to the glucosamine base moiety (2-amino-3,4,5,6-tetrahydroxyhexanal), a precursor to glycosaminoglycans in articular cartilage . Unlike generic glucosamine preparations, Cosamin DS® is formulated with pharmaceutical-grade, 95% pure, low molecular weight chondroitin sulfate combined with GH and manganese ascorbate [1]. The product has been evaluated in multiple randomized controlled trials (RCTs) and served as an active comparator in non-inferiority studies for novel glucosamine sulfate/chondroitin sulfate formulations [2].

Why Generic Glucosamine Substitution for Cosamin Formulations Fails to Guarantee Equivalent Clinical Outcomes


Substitution of Cosamin DS® with generic glucosamine preparations carries substantial clinical and regulatory risk due to fundamental differences in salt form, bioavailability, and evidence base. Multiple meta-analyses demonstrate that glucosamine hydrochloride (GH)—the form present in Cosamin DS®—differs significantly from glucosamine sulfate (GS) in both pharmacokinetics and clinical efficacy [1]. GS exhibits a median oral bioavailability of 9.4% compared to 6.1% for GH, with significantly higher synovial fluid concentrations achieved following GS administration [2]. Furthermore, a 2019 meta-analysis of 15 RCTs found GS significantly reduced OA pain versus placebo (effect size = -0.54, P < 0.001), whereas GH demonstrated no statistically significant pain reduction (effect size = -0.04, P = 0.22) [1]. ESCEO guidelines explicitly recommend pharmaceutical-grade glucosamine sulfate, noting that non-prescription and GH-based products lack sufficient evidence of efficacy [3]. Consequently, substituting Cosamin DS® with generic GH formulations or GS products introduces unverified bioequivalence, potentially compromising therapeutic outcomes in applications where the specific validated formulation is required.

Cosamin DS Quantitative Differentiation Evidence: Head-to-Head Clinical and Pharmacological Comparator Data


Analgesic Efficacy of Cosamin DS vs. Novel Glucosamine Sulfate/Chondroitin Sulfate Combination: 12-Week Non-Inferiority RCT

In a multicenter, randomized, double-blind trial (NCT00955552), Cosamin DS® (GH/CS) demonstrated comparable analgesic efficacy to a novel fixed-dose combination of glucosamine sulfate/chondroitin sulfate (GS/CS) over 12 weeks in knee OA patients [1]. The primary endpoint showed investigator-evaluated analgesic efficacy of 85.4% (95% CI: 70.1-93.4%) for Cosamin DS® versus 88.9% (95% CI: 75.2-95.8%) for GS/CS [1]. The lower limit of the 90% CI between groups (−8.39%) exceeded the pre-specified non-inferiority margin of −10.00%, formally establishing non-inferiority [1]. Mean pain intensity reduction was significant in both groups (p < 0.001) with no significant difference between treatments [1].

Osteoarthritis Glucosamine hydrochloride Non-inferiority trial Pain reduction

Safety and Tolerability Profile of Cosamin DS vs. GS/CS: Direct Comparative Adverse Event Data

In the 12-week head-to-head RCT comparing Cosamin DS® with GS/CS, adverse events were monitored as secondary endpoints [1]. The study reported that adverse events were similar between the Cosamin DS® and GS/CS groups, with both treatments demonstrating good tolerability [1]. No significant differences in the type, frequency, or severity of adverse events were observed between the two glucosamine salt formulations when each was combined with chondroitin sulfate [1].

Safety Tolerability Adverse events Glucosamine

Glucosamine Hydrochloride vs. Glucosamine Sulfate: Meta-Analytic Pain Reduction Effect Size Comparison

A 2019 meta-analysis of 15 randomized controlled trials evaluated the differential efficacy of glucosamine sulfate (GS) versus glucosamine hydrochloride (GH) for osteoarthritis pain [1]. The combined effect size for GS versus placebo was -0.54 (P < 0.001), indicating a statistically significant and clinically meaningful pain reduction [1]. In contrast, the combined effect size for GH versus placebo was -0.04 (P = 0.22), demonstrating no statistically significant analgesic benefit [1]. This meta-analysis corroborates earlier findings by Wu et al. (2013) showing GH ES of -0.03 (95% CI -0.14, 0.08) [2]. ESCEO and EULAR guidelines consequently recommend pharmaceutical-grade GS, while noting insufficient evidence for GH-based products [3].

Meta-analysis Pain reduction Effect size Glucosamine salt comparison

Pharmacokinetic Differentiation: Glucosamine Sulfate Superior Bioavailability and Synovial Fluid Concentration vs. Glucosamine Hydrochloride

Direct pharmacokinetic comparison reveals that glucosamine sulfate (GS) achieves higher systemic and target-tissue exposure than glucosamine hydrochloride (GH) [1]. The median oral bioavailability of GS is 9.4%, compared to 6.1% for GH [1]. More critically, synovial fluid glucosamine concentrations are significantly higher at both 1 hour and 6 hours following oral administration of GS compared to an equivalent dose of GH [1]. This tissue-level difference may underpin the divergent clinical efficacy observed between the two salt forms, as synovial fluid glucosamine concentration is a key determinant of chondroprotective activity [2].

Bioavailability Pharmacokinetics Synovial fluid Glucosamine

Patented Formulation Composition: Cosamin DS Unique Ingredient Profile vs. Generic Glucosamine Products

Cosamin DS® is a patented combination protected under U.S. Patent 5,364,845 assigned to Nutramax Laboratories [1]. The formulation consists of pharmaceutical-grade, 95% pure, low molecular weight chondroitin sulfate combined with glucosamine hydrochloride and manganese ascorbate [2]. This specific ingredient combination and purity specification differentiate Cosamin DS® from generic glucosamine preparations, which typically lack manganese ascorbate and may utilize chondroitin sulfate of variable purity and molecular weight distribution [2]. The patent estate extends to multiple jurisdictions including USPTO, CIPO, WIPO, and EUIPO with 35 active patents and 103 trademarks as of 2025 [1].

Patent Formulation Chondroitin sulfate Manganese

Subgroup Efficacy Signal: GH/CS Combination in Moderate-to-Severe Knee OA from GAIT Trial

The NIH-sponsored GAIT trial (n=1,583) evaluated glucosamine hydrochloride (GH) 500 mg TID and chondroitin sulfate (CS) 400 mg TID, alone and in combination [1]. While the overall analysis showed no significant benefit versus placebo, a pre-specified subgroup analysis of patients with moderate-to-severe baseline knee pain (WOMAC pain score ≥301) demonstrated that the GH/CS combination produced a statistically significant 20% or greater pain reduction in 79.2% of patients versus 54.3% for placebo (P = 0.002) [2]. The positive control celecoxib achieved approximately 70% response in this subgroup [2]. This finding suggests that the specific GH/CS combination found in Cosamin DS® may provide clinically meaningful benefit in a defined patient subpopulation despite the overall negative trial results.

GAIT trial Moderate-to-severe OA Glucosamine hydrochloride Combination therapy

Cosamin DS Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Active Comparator in Non-Inferiority Clinical Trials for Novel Glucosamine/Chondroitin Formulations

Cosamin DS® has established utility as an active comparator in non-inferiority RCTs evaluating novel glucosamine/chondroitin combinations. The product's documented 85.4% analgesic efficacy rate (95% CI: 70.1-93.4%) and established non-inferiority margin of −10.00% provide a validated benchmark for trial design [1]. This application is particularly relevant for pharmaceutical developers seeking a regulatory-recognized reference formulation for demonstrating equivalence or non-inferiority of new GS/CS products.

Procurement for Moderate-to-Severe Osteoarthritis Nutritional Intervention Studies

Based on GAIT trial subgroup findings showing 79.2% responder rate (≥20% pain reduction) with GH/CS combination versus 54.3% placebo (P = 0.002) in moderate-to-severe knee OA [1], Cosamin DS® may be appropriate for studies targeting this specific patient population. The combination's efficacy signal exceeds that observed with GH monotherapy and approaches celecoxib response rates in this subgroup [1], providing scientific rationale for procurement in moderate-to-severe OA research applications.

Reference Standard for Glucosamine Hydrochloride Formulation Research and Bioequivalence Studies

Cosamin DS® serves as a characterized reference for GH-based formulations in pharmacokinetic and bioequivalence studies. The product's defined specification (pharmaceutical-grade, 95% pure, low molecular weight chondroitin sulfate with GH and manganese ascorbate) [1] and its established bioavailability profile (median oral bioavailability 6.1% for GH) provide a documented baseline for comparative formulation development and dissolution testing.

Proprietary Formulation Benchmark for Intellectual Property and Regulatory Exclusivity Analysis

The patent-protected composition of Cosamin DS® (U.S. Patent 5,364,845) [1] makes it relevant for competitive intelligence, freedom-to-operate analyses, and ANDA/505(b)(2) pathway assessments. The product's established market presence and clinical trial history provide a documented reference point for evaluating regulatory exclusivity periods and formulation patent landscapes in the glucosamine/chondroitin nutraceutical and pharmaceutical sectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cosamin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.